3-Iodo-5-nitropyridin-4-ol
Overview
Description
“3-Iodo-5-nitropyridin-4-ol” is a unique chemical compound with the empirical formula C5H3IN2O3 . It has a molecular weight of 265.99 . This compound is typically in solid form .
Molecular Structure Analysis
The SMILES string of “3-Iodo-5-nitropyridin-4-ol” isOc1c(I)cncc1N+=O
. The InChI key is IRCVFNRJFRGRRX-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
“3-Iodo-5-nitropyridin-4-ol” is a solid compound . Its molecular weight is 265.99 . The SMILES string isOc1c(I)cncc1N+=O
and the InChI key is IRCVFNRJFRGRRX-UHFFFAOYSA-N
.
Scientific Research Applications
Vibrational Properties and Molecular Structure
The vibrational properties and crystal structure of related compounds to 3-Iodo-5-nitropyridin-4-ol have been studied. For instance, the crystal structure of 3-iodo-2,6-dimethyl-4-nitropyridine N-oxide (IDMNPNO) provides insights into its unique molecular conformation and interactions, which are crucial for understanding the physical and chemical properties of similar compounds (Ban-Oganowska et al., 2001).
Conformational Stability and Spectroscopic Analysis
Studies on the conformational stability and vibrational spectral analyses of similar nitropyridines have been conducted. These analyses, including HOMO–LUMO and NBO, provide valuable information on molecular stability, bond strength, and reactivity, which are relevant for various scientific applications (Balachandran et al., 2012).
Crystal Engineering with Hydrogen and Halogen Bonds
Research on crystal engineering involving compounds like 4-iodopyridine highlights the potential for designing specific crystal structures using hydrogen and halogen bonds. These principles can be applied to synthesize materials with desired properties, including those related to 3-Iodo-5-nitropyridin-4-ol (Saha et al., 2005).
Nucleophilic Substitutions and Reactions
The study of nucleophilic substitutions in nitropyridines, including reactions with various nucleophiles, provides a foundation for understanding the chemical behavior of 3-Iodo-5-nitropyridin-4-ol. These reactions are significant for synthetic chemistry and material science applications (Andreassen et al., 2004).
Synthesis and Chemical Reactions
The synthesis and reactions of nitropyridines have been extensively studied, providing a roadmap for the synthesis of a wide range of derivatives, including those related to 3-Iodo-5-nitropyridin-4-ol. This research is pivotal for developing new compounds for various scientific and industrial applications (Bakke, 2004).
Safety And Hazards
properties
IUPAC Name |
3-iodo-5-nitro-1H-pyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3IN2O3/c6-3-1-7-2-4(5(3)9)8(10)11/h1-2H,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCVFNRJFRGRRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CN1)I)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3IN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670111 | |
Record name | 3-Iodo-5-nitropyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-5-nitropyridin-4-ol | |
CAS RN |
1072140-97-6 | |
Record name | 3-Iodo-5-nitropyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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